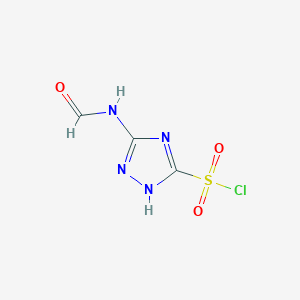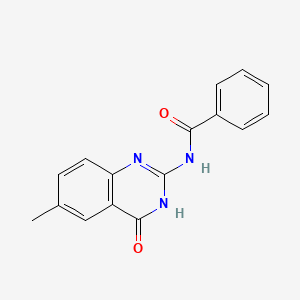
4-(cyclopropylmethyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method is the alkylation of piperidine with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropylmethyl group and nitrile group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylmethyl)-4-Piperidinol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxylic Acid: Contains a carboxylic acid group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxamide: Features a carboxamide group instead of a nitrile group.
Uniqueness
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl and nitrile groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9,12H,1-7H2 |
Clave InChI |
NSGDMHYEPXJIDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2(CCNCC2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)

![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)


![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)




